molecular formula C11H8ClNO3 B13339276 1-Chloro-6-methoxyisoquinoline-4-carboxylic acid

1-Chloro-6-methoxyisoquinoline-4-carboxylic acid

Cat. No.: B13339276
M. Wt: 237.64 g/mol
InChI Key: LXQRXZHJJBFOSD-UHFFFAOYSA-N
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Description

1-Chloro-6-methoxyisoquinoline-4-carboxylic acid is an organic compound with the molecular formula C11H8ClNO3 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-6-methoxyisoquinoline-4-carboxylic acid can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-1-chloro-6-methoxyisoquinoline with tert-butyllithium in tetrahydrofuran at low temperatures (-78°C). This reaction forms an intermediate, which is then treated with carbon dioxide to yield the desired carboxylic acid .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-6-methoxyisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Chloro-6-methoxyisoquinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-6-methoxyisoquinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways involved can vary, but the compound’s structure allows it to fit into active sites or binding pockets of target proteins, influencing their function.

Comparison with Similar Compounds

Uniqueness: 1-Chloro-6-methoxyisoquinoline-4-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the isoquinoline ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

1-chloro-6-methoxyisoquinoline-4-carboxylic acid

InChI

InChI=1S/C11H8ClNO3/c1-16-6-2-3-7-8(4-6)9(11(14)15)5-13-10(7)12/h2-5H,1H3,(H,14,15)

InChI Key

LXQRXZHJJBFOSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC=C2C(=O)O)Cl

Origin of Product

United States

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